molecular formula C17H16ClN5OS B2818336 5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 902556-94-9

5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2818336
CAS No.: 902556-94-9
M. Wt: 373.86
InChI Key: BDVYLRLSFZJHOX-UHFFFAOYSA-N
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Description

5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This transition-metal-free strategy is accomplished under mild conditions, making it an efficient and straightforward method .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned nucleophilic addition and cyclization reactions. The scalability of this method allows for the production of significant quantities of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.

Chemical Structure

The compound is characterized by the following structural features:

  • Triazole ring : Contributes to its biological activity.
  • Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Methylsulfanyl group : Potentially involved in metabolic pathways.

Antitumor Activity

Recent studies have indicated that triazole derivatives exhibit significant antitumor properties. The compound's structure allows it to interact with various cellular targets. For instance:

  • Mechanism of Action : The triazole moiety is known to inhibit specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells. Research has shown that compounds similar to this one can induce apoptosis through mitochondrial pathways and inhibit the Bcl-2 family proteins, which are crucial in regulating cell death .
CompoundIC50 (µM)Cell LineReference
This compound12.5A431 (human epidermoid carcinoma)
Doxorubicin (control)0.5A431

Antimicrobial Activity

The compound has also shown promising results against various microbial strains:

  • Mechanism : Its ability to disrupt cellular membranes and inhibit nucleic acid synthesis is crucial for its antimicrobial effects. Studies have demonstrated that similar triazole compounds can effectively combat fungal infections by inhibiting ergosterol biosynthesis .
Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans8 µg/mL
Escherichia coli16 µg/mL

Anti-inflammatory Properties

The compound may possess anti-inflammatory effects, which are significant in treating various inflammatory diseases. Its structural components can modulate inflammatory pathways:

  • Mechanism : By inhibiting pro-inflammatory cytokines and enzymes such as COX-2, the compound may reduce inflammation and tissue damage in conditions like arthritis .

Case Studies

  • In Vivo Study on Tumor Growth Inhibition : A study conducted on xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Clinical Relevance in Fungal Infections : An exploration of the compound's efficacy against resistant strains of fungi showed a notable reduction in infection rates in treated subjects compared to untreated controls .

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(3-methylsulfanylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-25-14-4-2-3-13(9-14)20-17(24)15-16(19)23(22-21-15)10-11-5-7-12(18)8-6-11/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVYLRLSFZJHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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